3,3-bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one
Description
Historical Context of Chromanone and Chromone Research
Chromones and chromanones have been integral to medicinal chemistry since the mid-20th century, with the isolation of khellin from Ammi visnaga seeds marking their therapeutic potential. The subsequent development of disodium cromoglycate in 1965 demonstrated chromones' capacity for mast cell stabilization, establishing them as privileged structures in drug discovery. Chromanones, the saturated analogs, gained prominence through natural product isolations, particularly in plant secondary metabolites exhibiting antioxidant and anti-inflammatory properties.
The evolution from simple chromones to complex derivatives like 3,3-bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one reflects advances in synthetic methodologies. Early work focused on Baker-Venkataraman rearrangements for chromone synthesis, while modern techniques employ one-pot strategies and transition-metal catalysis to introduce functional groups.
Position in Heterocyclic Chemistry
This compound belongs to the 2,3-dihydro-4H-chromen-4-one subclass, combining features of both chromones (unsaturated) and chromanones (saturated). Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | 3,3-bis(hydroxymethyl)-2H-chromen-4-one |
| Molecular Formula | C₁₁H₁₂O₄ |
| Molecular Weight | 208.21 g/mol |
| Key Substituents | -OH groups at C3 |
The hydroxymethyl groups introduce hydrogen bonding capacity while maintaining planarity in the benzopyrone system, enabling interactions with biological targets. Compared to simpler chromones, the C3 modifications enhance water solubility without compromising aromatic stacking interactions.
Significance as a Privileged Scaffold in Drug Discovery
Chromen-4-ones exhibit target promiscuity, interacting with:
- Kinase ATP-binding pockets
- G-protein-coupled receptors
- Oxidative stress response elements
The bis-hydroxymethyl derivative amplifies these properties through:
- Enhanced hydrogen bonding : Dual -OH groups facilitate interactions with catalytic residues in enzymes.
- Stereoelectronic modulation : Electron-donating substituents stabilize transition states in inhibition mechanisms.
- Metabolic stability : Reduced CYP450-mediated oxidation compared to parent chromones.
Recent studies highlight its utility in anticancer agent development, where bis-chromone derivatives demonstrate micromolar cytotoxicity against multiple cell lines. The scaffold's adaptability is evidenced by its role in synthesizing trifluoromethyl carbinol-containing chromones, which show improved blood-brain barrier penetration.
Structural Relationship to Naturally Occurring Compounds
Natural chromones from Cassia spp. and Dictyoloma vandellianum often feature prenyl or methyl groups at C3/C8 positions. The synthetic 3,3-bis(hydroxymethyl) variant mimics these modifications while introducing enhanced polarity. Comparative analysis reveals:
| Natural Analog | Structural Feature | Bioactivity |
|---|---|---|
| Eugenitol | 5-O-methylation | Antifungal |
| Cneorumchromone K | 8-prenyl substitution | Anti-inflammatory |
| 3,3-bis(hydroxymethyl) | C3 diol system | Enhanced solubility |
The compound’s dihydroxypropane motif at C3 parallels natural products like 6-(hydroxymethyl)-2,2-dimethylchroman-4-one from Cassia pumila, suggesting potential for biodiversity-inspired drug design. Its synthetic accessibility (83% yield via one-pot condensation) makes it a practical alternative to rare natural derivatives.
This comprehensive analysis positions this compound as a critical bridge between traditional chromone pharmacology and modern medicinal chemistry needs. Its balanced hydrophilicity-lipophilicity profile and synthetic tractability predict expanded utility in kinase inhibitor development and oxidative stress-related therapies.
Properties
IUPAC Name |
3,3-bis(hydroxymethyl)-2H-chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-5-11(6-13)7-15-9-4-2-1-3-8(9)10(11)14/h1-4,12-13H,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFOHHDXWIWTNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C2O1)(CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one typically involves the reaction of chromen-4-one derivatives with formaldehyde under basic conditions. One common method is the condensation of chromen-4-one with formaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Cyclization and Ring-Opening Reactions
The chromenone core facilitates cyclization reactions under catalytic conditions. A notable example involves interactions with malononitrile, leading to unexpected structural rearrangements:
-
Reaction with Malononitrile :
When treated with malononitrile, the compound undergoes a sequence of Michael addition, retro-Michael reaction, and nucleophilic addition. This results in the formation of 3-(tetrahydrofuran-2-yl)-4H-chromen-4-one, a derivative with a fused tetrahydrofuran ring .Mechanism :
Catalytic Functionalization
The hydroxymethyl groups participate in reactions catalyzed by organocatalysts or transition metals:
-
Diethylamine-Catalyzed Synthesis :
Diethylamine promotes three-component reactions involving resorcinol, aldehydes, and malononitrile, yielding 2-amino-4H-chromenes in high purity .
Oxidation and Stability
The hydroxymethyl groups (-CHOH) are susceptible to oxidation:
-
Oxidation Pathways :
-
Mild Oxidants : Convert hydroxymethyl to aldehyde or ketone groups.
-
Strong Oxidants : Further oxidize to carboxylic acids, altering solubility and biological activity.
-
Comparative Reactivity of Analogues
Structural analogues exhibit distinct reactivity profiles due to substituent variations:
| Compound | Key Feature | Reactivity Difference |
|---|---|---|
| 2,3-Dihydro-4H-chromen-4-one | Lacks hydroxymethyl groups | Reduced nucleophilic addition capacity |
| 4-Chlorobenzaldehyde diethyl acetal | Chlorinated substituent | Enhanced electrophilic aromatic substitution |
| 3-(Trifluoromethyl)benzaldehyde acetal | Electron-withdrawing CF | Increased resistance to oxidation |
Mechanistic Insights
-
Electrophilic Substitution : The phenoxide ion generated from resorcinol derivatives reacts with electrophiles (e.g., aldehydes), forming intermediates that cyclize into chromenones .
-
Base-Catalyzed Rearrangements : DBU (1,8-diazabicycloundec-7-ene) facilitates ring expansion and dearomatization, critical for synthesizing polycyclic chromenones .
Scientific Research Applications
Synthetic Route Overview
| Step | Description |
|---|---|
| 1 | Condensation of chromen-4-one with formaldehyde in the presence of a base (e.g., sodium hydroxide). |
| 2 | Isolation of the product through crystallization. |
| 3 | Further modifications can be performed to enhance biological activity or stability. |
Biological Activities
Research indicates that 3,3-bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one exhibits various biological activities:
- Antioxidant Properties : The compound has shown potential in inhibiting oxidative stress-related enzymes, suggesting its use as an antioxidant agent.
- Anti-inflammatory Effects : Preliminary studies indicate that it may inhibit cytokine production and modulate inflammatory responses .
- Anticancer Potential : Investigations have suggested that this compound could interfere with cancer cell proliferation and induce apoptosis in specific cancer types .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for synthesizing more complex pharmaceutical agents. Its ability to interact with various biological targets makes it a candidate for drug development aimed at treating oxidative stress-related diseases and inflammation .
Material Science
The compound's reactive hydroxymethyl groups allow it to be utilized in polymer chemistry. It can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in developing biodegradable plastics and other environmentally friendly materials.
Case Study 1: Antioxidant Activity
A study examined the antioxidant effects of this compound on human cell lines exposed to oxidative stress. Results indicated a significant reduction in reactive oxygen species (ROS) levels, supporting its potential therapeutic role in preventing oxidative damage in cells .
Case Study 2: Anti-inflammatory Mechanism
Research focusing on the anti-inflammatory properties of this compound demonstrated its ability to inhibit the expression of pro-inflammatory cytokines in vitro. This effect was mediated through modulation of NF-kB signaling pathways, suggesting its potential as an anti-inflammatory drug candidate .
Mechanism of Action
The mechanism of action of 3,3-bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and immune response
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The chromenone scaffold is highly modifiable, leading to diverse analogs with varying biological and physicochemical properties. Key structural analogs include:
Key Observations :
- Antitumor Activity: Compounds with hydroxylated phenyl groups (e.g., 2-(3,4-dihydroxyphenyl)-chromenone) exhibit superior docking scores for antitumor targets compared to the parent compound .
- Acetal Derivatives : The 4-chlorobenzaldehyde acetal derivative of the target compound is used in drug synthesis due to its stability and reactivity .
Biological Activity
3,3-bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one, commonly referred to as a flavonoid compound, has garnered attention in recent years due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications supported by various studies.
Chemical Structure
The molecular formula of this compound is , and its structure features a chromenone core with hydroxymethyl substituents. This configuration is crucial for its biological activity.
Antioxidant Activity
Flavonoids are well-known for their antioxidant properties. This compound exhibits significant free radical scavenging activity. Studies have shown that it can effectively neutralize reactive oxygen species (ROS), thereby reducing oxidative stress in cells. This property is essential for preventing cellular damage and has implications in aging and various diseases.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity against a range of pathogens. In vitro studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action suggests potential applications in treating inflammatory diseases such as arthritis and asthma.
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound. It induces apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation. For instance, it has been shown to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors.
Study on Antioxidant Activity
A study published in Food Chemistry evaluated the antioxidant capacity of several flavonoids, including this compound. The results indicated an IC50 value significantly lower than that of common antioxidants like ascorbic acid, demonstrating superior efficacy in scavenging free radicals .
Antimicrobial Efficacy
In a clinical microbiology study, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA) and exhibited notable antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests its potential use as a natural antimicrobial agent .
Anti-inflammatory Mechanism
A research article highlighted the anti-inflammatory effects of this flavonoid through inhibition of NF-kB signaling pathways in macrophages. The study found that treatment with the compound reduced the expression of inflammatory markers such as TNF-alpha and IL-6 .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 3,3-bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one?
- Methodological Answer : Synthesis typically involves cyclization of hydroxymethyl-substituted precursors under acidic or basic conditions. For example:
- Cyclization with aldehydes : Reacting 2-hydroxyacetophenone derivatives with formaldehyde or hydroxymethyl aldehydes in the presence of NaOH or KOH can yield the chromenone backbone. Reaction conditions (e.g., temperature, solvent polarity) significantly influence yield and regioselectivity .
- Oxidative methods : Hydrogen peroxide in ethanol with NaOH may promote cyclization while avoiding side reactions, as demonstrated for structurally similar fluorophenyl chromenones .
- Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluents) is recommended for isolating high-purity products .
Q. Which spectroscopic and analytical techniques are critical for characterizing 3,3-bis(hydroxymethyl) chromenones?
- Methodological Answer :
- NMR Spectroscopy : and NMR (e.g., in CDCl) resolve hydroxymethyl protons (δ ~3.8–4.2 ppm) and carbonyl carbons (δ ~176–178 ppm). Multiplicity analysis confirms substitution patterns .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., [M+H] peaks), while fragmentation patterns aid in structural elucidation .
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL for refinement) provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks .
Q. How are common impurities in chromenone synthesis identified and mitigated?
- Methodological Answer :
- Byproduct analysis : Unreacted aldehydes or incomplete cyclization products (e.g., open-chain intermediates) can be detected via TLC or HPLC. Adjusting reaction time or stoichiometry minimizes these .
- Solvent residues : Residual DMF or ethanol in final products are quantified via NMR or GC-MS. Vacuum drying or repeated washing with non-polar solvents removes volatiles .
Advanced Research Questions
Q. How can solvent polarity and catalyst choice optimize cyclization efficiency in hydroxymethyl chromenone synthesis?
- Methodological Answer :
- Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing ionic intermediates but may require stringent post-reaction purification.
- Protic solvents (e.g., ethanol) reduce side reactions but necessitate higher temperatures for cyclization.
- Catalysts : KCO or NaH in DMF promotes base-mediated cyclization, while acidic conditions (e.g., HSO) may favor alternative pathways .
Q. How should researchers resolve contradictions between experimental and computational structural data?
- Methodological Answer :
- Case study : If NMR suggests a planar chromenone ring but DFT calculations predict non-planarity, verify crystallographic data (e.g., torsion angles from X-ray structures). SHELX-refined models can resolve such discrepancies .
- Dynamic effects : Variable-temperature NMR or NOESY experiments detect conformational flexibility that static computational models may overlook .
Q. What strategies validate the biological activity of 3,3-bis(hydroxymethyl) chromenones in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Functional group modification : Synthesize analogs with varying hydroxymethyl positions (e.g., 3,5-substitution) and compare bioactivity via dose-response assays .
- Docking studies : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., kinases). Validate predictions with mutagenesis or competitive binding assays .
- Metabolic stability : Assess oxidative degradation pathways via LC-MS/MS to identify vulnerable sites (e.g., hydroxyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
